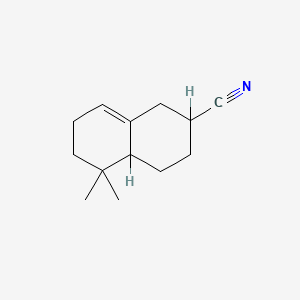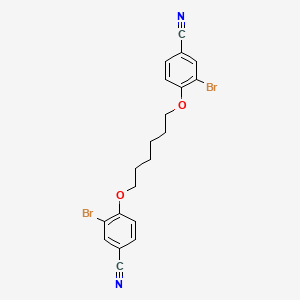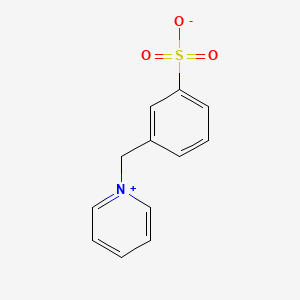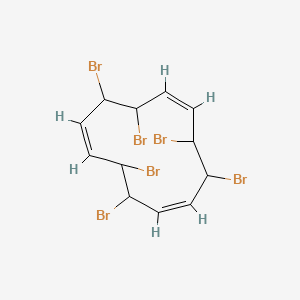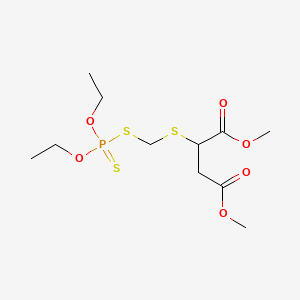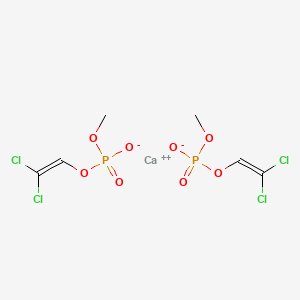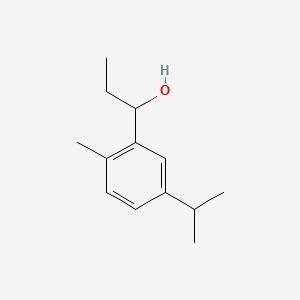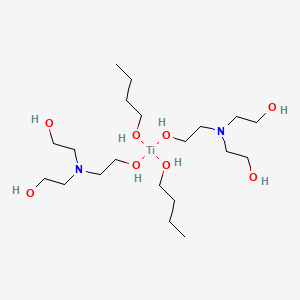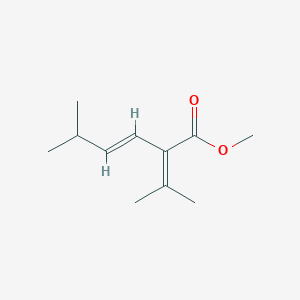
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 3-hexenoic acid and is characterized by the presence of a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- typically involves the esterification of 3-hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
3-Hexenoic acid+MethanolAcid Catalyst3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of 3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The double bond in the E-configuration may also play a role in its reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexanoate: A similar ester with a saturated carbon chain.
Methyl 3-hexenoate: An ester with a double bond in a different position.
Methyl 5-methylhexanoate: An ester with a branched carbon chain.
Uniqueness
3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)- is unique due to its specific structural features, including the E-configuration of the double bond and the presence of a branched isopropylidene group. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61263-92-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+ |
InChI-Schlüssel |
RDAVGBNBHUFCSY-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)/C=C/C(=C(C)C)C(=O)OC |
Kanonische SMILES |
CC(C)C=CC(=C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



